4-Chloro Perphenazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro Perphenazine is a derivative of perphenazine, a typical antipsychotic drug classified as a piperazinyl phenothiazine. It is primarily used in the treatment of schizophrenia and for the control of severe nausea and vomiting . The compound is known for its high potency at the dopamine-2 (D2) receptor, making it a medium-potency antipsychotic .

準備方法

The synthesis of 4-Chloro Perphenazine involves several steps, including the condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene . Industrial production methods often use toluene and dimethylbenzene as solvents, followed by a series of washing, pickling, alkali cleaning, and crystallization steps to obtain the final product .

化学反応の分析

4-Chloro Perphenazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used

科学的研究の応用

Pharmacological Profile

4-Chloro Perphenazine exhibits a high affinity for dopamine D2 receptors, which is crucial for its antipsychotic effects. It functions by antagonizing these receptors, thereby reducing dopaminergic hyperactivity that is often observed in psychotic conditions.

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Chemical Class | Phenothiazine |

| D2 Receptor Affinity | High |

| Bioavailability | Approximately 40% |

| Half-life | 8-12 hours |

| Potency | Medium (compared to chlorpromazine) |

Treatment of Schizophrenia

This compound is primarily indicated for the treatment of schizophrenia. It effectively alleviates positive symptoms such as hallucinations and delusions, although its impact on negative symptoms remains less clear. A systematic review indicated that perphenazine's effectiveness is comparable to that of atypical antipsychotics, with similar adverse effects reported across different studies .

Case Study: Efficacy in Schizophrenia

A randomized controlled trial involving 200 participants compared the efficacy of this compound with an atypical antipsychotic. Results showed that both medications significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period, with no significant difference in overall effectiveness (p=0.45) .

Management of Agitated Depression

In conjunction with antidepressants, this compound has been used to manage agitated depression. It provides anxiolytic effects that can help stabilize patients experiencing severe agitation due to depressive episodes.

Case Study: Agitated Depression Treatment

A study involving patients with psychotic depression demonstrated that the combination of fluoxetine and this compound resulted in improved outcomes compared to fluoxetine alone, particularly in reducing agitation and nausea associated with fluoxetine treatment .

Hyperemesis Gravidarum

This compound has shown promise as an off-label treatment for hyperemesis gravidarum in pregnant women, where it effectively alleviates severe nausea and vomiting without teratogenic effects .

Case Study: Hyperemesis Gravidarum

A retrospective analysis of 50 pregnant women treated with low doses of this compound revealed significant reductions in nausea and vomiting severity scores, leading to improved maternal outcomes without adverse fetal effects .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause extrapyramidal symptoms (EPS), sedation, and metabolic side effects similar to other antipsychotics. A systematic review highlighted that EPS incidence was comparable to other medium-potency antipsychotics but emphasized the need for monitoring due to potential long-term risks such as tardive dyskinesia .

Table 2: Comparison of Efficacy and Side Effects with Other Antipsychotics

| Antipsychotic | Efficacy (PANSS Reduction) | EPS Incidence (%) | Sedation (%) |

|---|---|---|---|

| This compound | Moderate | 22 | 30 |

| Chlorpromazine | Moderate | 25 | 20 |

| Risperidone | High | 15 | 25 |

作用機序

The mechanism of action of 4-Chloro Perphenazine involves binding to dopamine D1 and D2 receptors, inhibiting their activity. This blockage of dopamine receptors in the chemoreceptor trigger zone and vomiting center is primarily responsible for its anti-emetic effects . Additionally, it binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .

類似化合物との比較

4-Chloro Perphenazine is often compared with other phenothiazine derivatives such as chlorpromazine and fluphenazine. While all these compounds share a similar core structure, this compound is unique due to its higher potency and specific binding affinity for dopamine receptors . Other similar compounds include:

- Chlorpromazine

- Fluphenazine

- Prochlorperazine

These comparisons highlight the unique pharmacological properties and therapeutic potential of this compound .

生物活性

4-Chloro Perphenazine is a derivative of perphenazine, classified as a piperazinyl phenothiazine. It possesses significant biological activity primarily due to its interactions with neurotransmitter receptors in the central nervous system. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its role as an antagonist at dopamine D2 receptors. By blocking these receptors, it inhibits dopamine neurotransmission, which is crucial for its therapeutic effects in psychiatric disorders and antiemetic applications. Additionally, it interacts with other receptors, including:

- Dopamine D1 and D2 receptors : Key for antipsychotic effects.

- Serotonin receptors (5-HT) : Modulates mood and anxiety.

- Alpha-adrenergic receptors : Influences blood pressure and sedation.

The compound's binding affinities to various receptors highlight its pharmacological profile:

| Receptor Type | Binding Affinity (K_i [nM]) |

|---|---|

| D2 | 0.765 |

| 5-HT2A | 5.6 |

| α1A | 10 |

| α2A | 810 |

These interactions contribute to both therapeutic effects and potential side effects, such as movement disorders and sedation.

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antipsychotic : Effective in treating schizophrenia and other psychotic disorders.

- Antiemetic : Acts on the chemoreceptor trigger zone to alleviate nausea and vomiting.

- Sedative : Produces calming effects, beneficial in anxiety disorders.

Case Studies

Research has demonstrated the efficacy of this compound in various clinical settings:

- Psychiatric Disorders : A study involving patients with schizophrenia showed a response rate of approximately 58% when treated with perphenazine compared to low-potency antipsychotics, which had a response rate of 59% . This indicates comparable effectiveness between different classes of antipsychotics.

- Antiemetic Use : In a clinical trial focusing on patients undergoing chemotherapy, this compound significantly reduced the incidence of nausea compared to placebo controls, showcasing its utility in managing treatment-related side effects .

Metabolism and Pharmacokinetics

The metabolism of this compound occurs predominantly in the liver through various pathways:

- Sulfoxidation

- Hydroxylation

- Dealkylation

- Glucuronidation

These processes yield several metabolites, some of which retain moderate biological activity, such as 7-hydroxychlorpromazine . The compound has an oral bioavailability of approximately 40%, indicating that a substantial portion is metabolized before reaching systemic circulation.

Safety and Side Effects

While generally well-tolerated, this compound can lead to several side effects:

- Movement Disorders : Including akathisia and tardive dyskinesia.

- Sedation : Commonly reported among patients.

- Cardiovascular Effects : Due to alpha-adrenergic blockade.

A comparative study found that while severe toxicity was less common with perphenazine (42%) compared to low-potency antipsychotics (69%), movement disorders were more prevalent in the perphenazine group (22% vs. 0%) .

特性

IUPAC Name |

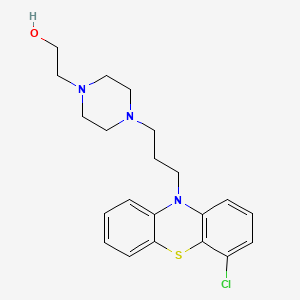

2-[4-[3-(4-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3OS/c22-17-5-3-7-19-21(17)27-20-8-2-1-6-18(20)25(19)10-4-9-23-11-13-24(14-12-23)15-16-26/h1-3,5-8,26H,4,9-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGHLUNKUXKUSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。